molecular formula C22H16N4O4 B1683996 MKC-1 CAS No. 125313-92-0

MKC-1

Cat. No.: B1683996
CAS No.: 125313-92-0
M. Wt: 400.4 g/mol
InChI Key: OVSKGTONMLKNPZ-UHFFFAOYSA-N
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Mechanism of Action

MKC-1, also known as Ro-31-7453 or 3-(1-methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a novel, orally active cell cycle inhibitor with broad antitumor activity .

Target of Action

This compound has been found to bind to several proteins, including microtubules (at the colchicine binding site) and members of the importin β family . These proteins are involved in nuclear transport and spindle formation, playing crucial roles in cell division and proliferation .

Mode of Action

This compound inhibits the Akt/mTOR pathway . It arrests cellular mitosis and induces cell apoptosis by binding to a number of different cellular proteins including tubulin and members of the importin β family . This interaction disrupts the normal function of these proteins, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

This compound disrupts multiple survival pathways in cancer cells. It has been shown to induce a dose-dependent reduction in the levels of both phospho-Akt and phospho-p70S6K kinases . These kinases are key components of the Akt/mTOR pathway, which is often dysregulated in cancer and is critical for cell survival and proliferation .

Pharmacokinetics

It is known that this compound is orally active . Day 28 pharmacokinetics indicated absorption and active metabolites at levels consistent with known efficacious doses of this compound . The prolonged exposure with continuous oral administration avoided high peak drug concentrations, and likely explains the lack of myelosuppression .

Result of Action

This compound has shown potent and dose-dependent antiproliferative activity towards a range of tumor cell lines, with IC50 values in the range of 20 - 400 nM . It has also inhibited in vitro growth of primary cells derived from AML and CML patients . In vivo, daily oral treatment with this compound significantly increased the median survival time of mice bearing renal cell xenograft tumors .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

MKC-1 is synthesized through a series of chemical reactions involving the formation of bisindolylmaleimide. The synthetic route typically involves the condensation of indole derivatives with maleimide under specific reaction conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MKC-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications .

Scientific Research Applications

MKC-1 has a wide range of scientific research applications, including:

Properties

IUPAC Name

3-(1-methylindol-3-yl)-4-(1-methyl-6-nitroindol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c1-24-10-15(13-5-3-4-6-17(13)24)19-20(22(28)23-21(19)27)16-11-25(2)18-9-12(26(29)30)7-8-14(16)18/h3-11H,1-2H3,(H,23,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSKGTONMLKNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=C4C=CC(=C5)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154735
Record name MKC-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125313-92-0
Record name 3-(1-Methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125313-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MKC-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125313920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MKC-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MKC-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MKC-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNZ11VPY7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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